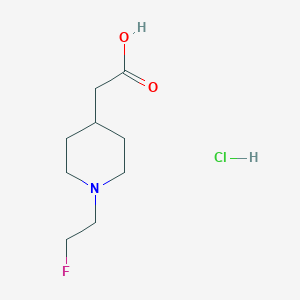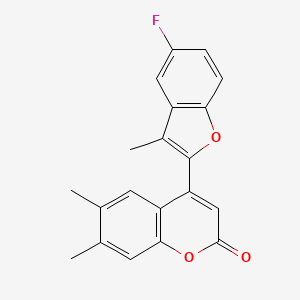
6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C30H31N3O6 and its molecular weight is 529.593. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Methods and Applications
Solvent-Free Synthesis Using Carbon Dioxide : A sustainable chemistry approach was developed for synthesizing quinazoline-2,4(1H,3H)-diones, including 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, using carbon dioxide under solvent-free conditions. This method is significant for producing key intermediates in several drugs such as Prazosin, Bunazosin, and Doxazosin (Mizuno et al., 2007).
Efficient Synthesis with Cesium Carbonate Catalysis : Another synthesis protocol involves using cesium carbonate as a catalyst with carbon dioxide to produce derivatives of quinazoline-2,4(1H,3H)-diones, including 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. This method also emphasizes the synthesis of key intermediates for several drugs (Patil et al., 2008).
Synthesis Using [Bmim]OH as a Homogeneous Recyclable Catalyst : A green protocol utilizing 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH) as a catalyst under solvent-free conditions has been reported for the synthesis of quinazoline-2,4(1H,3H)-diones (Patil et al., 2009).
Biological and Medicinal Research
- Anti-tubercular Activity : A series of 4-anilinoquinolines and 4-anilinoquinazolines, including 6,7-dimethoxyquinazoline derivatives, were identified as novel inhibitors of Mycobacterium tuberculosis. These compounds showed significant potency with limited toxicity, indicating their potential as therapeutic agents (Asquith et al., 2019).
Chemical and Catalytic Applications
Alkylation under Phase-Transfer-Catalysis : Research has been conducted on the alkylation of quinazoline-2,4(1H,3H)-diones, including 6,7-dimethoxy derivatives, under phase-transfer-catalysis conditions. This process resulted in the formation of various alkylated products, expanding the compound's utility in chemical syntheses (Reisch et al., 1993).
Synthesis of Tetracyclic Quinazolin-4(3H)-one Ring System : The compound was used in the synthesis of tetracyclic quinazolin-4(3H)-one ring systems, showcasing its versatility in creating complex chemical structures (Mohanta & Kim, 2002).
Heterogeneous Recyclable Catalyst for Synthesis : A study demonstrated the use of amine functionalized MCM-41 as a catalyst for synthesizing quinazoline-2,4(1H,3H)-dione derivatives, highlighting the environmentally friendly and efficient synthesis of these compounds (Nale et al., 2014).
Agricultural Applications
- Potential Herbicide Development : The compound has been investigated in the context of developing herbicides, particularly as inhibitors of hydroxyphenylpyruvate dioxygenase, a key target in weed resistance management (Qu et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 4-(morpholine-4-carbonyl)benzaldehyde with 2-amino-3,4-dimethoxybenzoic acid, followed by cyclization with 4-methylbenzylamine and subsequent acylation with acetic anhydride. The resulting intermediate is then reacted with 2,3-dichloro-1,4-naphthoquinone to yield the final product.", "Starting Materials": [ "4-(morpholine-4-carbonyl)benzaldehyde", "2-amino-3,4-dimethoxybenzoic acid", "4-methylbenzylamine", "acetic anhydride", "2,3-dichloro-1,4-naphthoquinone" ], "Reaction": [ "Step 1: Condensation of 4-(morpholine-4-carbonyl)benzaldehyde with 2-amino-3,4-dimethoxybenzoic acid in the presence of a suitable condensing agent such as EDCI or DCC to yield the corresponding imine intermediate.", "Step 2: Cyclization of the imine intermediate with 4-methylbenzylamine in the presence of a suitable cyclization agent such as POCl3 or SOCl2 to yield the corresponding quinazoline intermediate.", "Step 3: Acylation of the quinazoline intermediate with acetic anhydride in the presence of a suitable catalyst such as pyridine or DMAP to yield the corresponding acylated intermediate.", "Step 4: Reaction of the acylated intermediate with 2,3-dichloro-1,4-naphthoquinone in the presence of a suitable oxidizing agent such as DDQ or PCC to yield the final product, 6,7-dimethoxy-1-(4-methylbenzyl)-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
1243020-81-6 |
Formule moléculaire |
C30H31N3O6 |
Poids moléculaire |
529.593 |
Nom IUPAC |
6,7-dimethoxy-1-[(4-methylphenyl)methyl]-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C30H31N3O6/c1-20-4-6-21(7-5-20)18-32-25-17-27(38-3)26(37-2)16-24(25)29(35)33(30(32)36)19-22-8-10-23(11-9-22)28(34)31-12-14-39-15-13-31/h4-11,16-17H,12-15,18-19H2,1-3H3 |
Clé InChI |
VVKJUPBZTMSPJW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCOCC5)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluoroisonicotinamide](/img/structure/B2634973.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2634974.png)
![Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2634976.png)
![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2634977.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2634979.png)
![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2634983.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2634985.png)

![(E)-N-benzyl-2-cyano-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2634988.png)

![1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2634993.png)